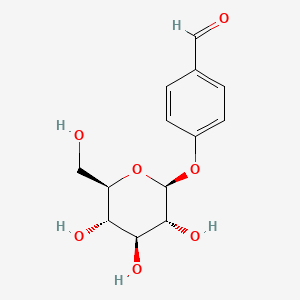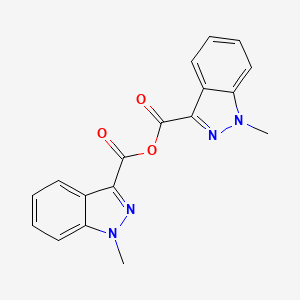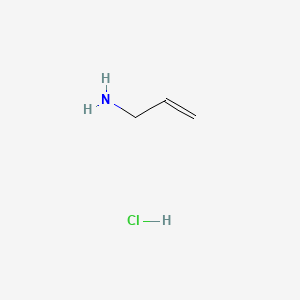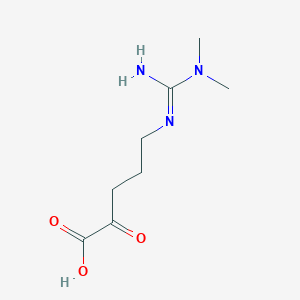
Glutathione (1S, 2R)-Isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutathione is a tripeptide compound, also known as GSH, and is classified as a peptide or derivative . It is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . Glutathione is capable of preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .
Synthesis Analysis
Glutathione synthesis involves a two-step reaction system. In the first step, glutamate and cysteine are condensed to glutamyl-cysteine by endogenous yeast enzymes inside the yeast cell, while consuming ATP . In the second step, the yeast cell membrane is lysed by the permeabilizing agent CTAB (cetyltrimethylammonium bromide) to release the glutamyl-cysteine, upon which added glutathione synthetase converts the glutamyl-cysteine and added glycine into glutathione .Molecular Structure Analysis
Glutathione is a tripeptide compound with the IUPAC Name (2S)-2-amino-5- [ [ (2R)-1- (carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid . It is commercially available and its 2D structure can be viewed in various databases .Chemical Reactions Analysis
Glutathione plays a major role in different physiological processes in the human body. The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Physical And Chemical Properties Analysis
The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Aplicaciones Científicas De Investigación
Mechanism of Action and Enzymatic Conjugation
- Chiral Inversion and Stereoselective Conjugation : Studies have highlighted the chiral inversion and stereoselective conjugation of certain isomers, including Glutathione (1S, 2R)-isomer, showing that isomers with the S configuration at the C2 carbon are more rapidly conjugated than those with the R configuration. This stereoselectivity is crucial for understanding the detoxification pathways involving glutathione (Polhuijs, Tergau, & Mulder, 1992).
- Glutathione Transferase Catalyzed Conjugation : The role of glutathione S-transferases (GSTs) in catalyzing the conjugation of glutathione with various substrates, including toxic compounds, has been extensively studied. GSTs exhibit marked variation in catalytic efficiencies across different substrates, which is significant for detoxification processes (Jernström, Funk, Steinbrecher, & Seidel, 1993).
Role in Redox and Detoxification
- Central Role in Cell Biology : Glutathione plays a pivotal role in cellular defense mechanisms against xenobiotics and naturally occurring compounds. Its status is a sensitive indicator of cell functionality and viability, particularly in the liver where its concentration is highest (Pastore, Federici, Bertini, & Piemonte, 2003).
- Antioxidant Defense : As the most abundant free radical scavenger synthesized endogenously in humans, glutathione plays a significant role in protecting against oxidative stress, which is implicated in the pathogenesis of numerous diseases (Allen & Bradley, 2011).
Implications for Health
- Protection against Disease : Adequate levels of glutathione are crucial for protection against a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Its modulation, either through dietary means or supplementation, is of therapeutic interest (Wu, Fang, Yang, Lupton, & Turner, 2004).
- Cellular Redox Homeostasis : Glutathione is central to maintaining cellular redox homeostasis. The tight regulation of its oxidized form (GSSG) in the cytosol, even under oxidative stress, underscores its importance in cellular defense mechanisms (Morgan, Ezeriņa, Amoako, Riemer, Seedorf, & Dick, 2013).
Novel Applications
- Selective Detection in Biological Samples : Recent advancements have led to the development of near-infrared fluorescent probes for the selective detection of glutathione in living cells and tissues, highlighting its abundance and crucial role within biological systems (Xie et al., 2016).
Direcciones Futuras
Recent studies have indicated the role of GSTs in cellular nitric oxide (NO) metabolism . This has implications for other biological systems where this group is present . Further studies investigating GST biochemistry could enhance our understanding of NO metabolism and lead to the generation of novel and innovative vasodilators for clinical use .
Propiedades
Número CAS |
274260-05-8 |
|---|---|
Nombre del producto |
Glutathione (1S, 2R)-Isomer |
Fórmula molecular |
C10H17N3O6S |
Peso molecular |
307.33 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












